(S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide
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Overview
Description
(S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide is a chiral compound with a pyrrolidine ring structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable starting material, such as (S)-pyrrolidine-2-carboxylic acid.
Hydroxymethylation: The carboxylic acid group is converted to a hydroxymethyl group through a series of reactions involving reagents like formaldehyde and reducing agents.
Amidation: The hydroxymethylated intermediate is then reacted with an amine to form the carboxamide group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, reduced derivatives, and substituted pyrrolidine compounds.
Scientific Research Applications
(S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The pyrrolidine ring structure provides stability and specificity in these interactions, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
®-2-(hydroxymethyl)pyrrolidine-1-carboxamide: The enantiomer of the compound, with similar chemical properties but different biological activities.
Pyrrolidine-2-carboxylic acid: A precursor in the synthesis of (S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide.
N-methylpyrrolidine: A structurally related compound with different functional groups.
Uniqueness
This compound is unique due to its chiral nature and the presence of both hydroxymethyl and carboxamide functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
(2S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-6(10)8-3-1-2-5(8)4-9/h5,9H,1-4H2,(H2,7,10)/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKMVGSBOOTVRL-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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